An In-depth Technical Guide to the Synthesis of Dimethyl 5-Hydroxyisophthalate from 5-Hydroxyisophthalic Acid
An In-depth Technical Guide to the Synthesis of Dimethyl 5-Hydroxyisophthalate from 5-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid. It includes a detailed experimental protocol, quantitative data, and a discussion of the compound's relevance in drug development, particularly concerning its interaction with the Protein Kinase C (PKC) signaling pathway.
Introduction
Dimethyl 5-hydroxyisophthalate is a valuable chemical intermediate used in the synthesis of various organic molecules, including polymers and pharmacologically active compounds.[1] Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities on an aromatic ring, makes it a versatile building block for creating more complex molecules. This guide focuses on the efficient synthesis of dimethyl 5-hydroxyisophthalate via the Fischer esterification of 5-hydroxyisophthalic acid.
Synthetic Protocol: Fischer Esterification
The synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid is effectively achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol.
Reaction Scheme
Caption: Fischer Esterification of 5-Hydroxyisophthalic Acid.
Experimental Protocol
This protocol is adapted from a reliable synthetic methodology for the esterification of aromatic carboxylic acids.
Materials:
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5-Hydroxyisophthalic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice water
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyisophthalic acid in an excess of anhydrous methanol.
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Heat the reaction mixture to reflux temperature and maintain stirring for approximately 4 hours.[1]
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Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the hot reaction solution into a beaker containing ice water. This will cause the product to precipitate.[1]
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Collect the white solid product by vacuum filtration.
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Wash the collected solid multiple times with deionized water until the washings are neutral to remove any residual acid.[1]
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Dry the purified dimethyl 5-hydroxyisophthalate in a vacuum oven at 60 °C overnight.[1]
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 5-Hydroxyisophthalic Acid
| Property | Value |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol |
| Appearance | White powder |
| CAS Number | 618-83-7 |
Table 2: Properties and Characterization of Dimethyl 5-hydroxyisophthalate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | Off-white crystal powder | [1] |
| Melting Point | 164-166 °C | [1] |
| GC Purity | >99% | [1] |
| Yield | 98.2% | [1] |
| ¹H NMR (CDCl₃ + DMSO-d₆, TMS) | 3.68 (s, 6H, OCH₃), 7.45 (s, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 9.35 (broad peak, 1H, OH) | [1] |
| ¹³C NMR (CDCl₃ + DMSO-d₆, TMS) | 51.92 (OCH₃), 120.50 (C4, C6), 121.10 (C2), 131.15 (C1, C3), 157.36 (C5), 165.85 (COOR) | [1] |
| GC-MS (acetone) | m/z 210 (M⁺) | [1] |
| CAS Number | 13036-02-7 | [1] |
Relevance in Drug Development: Targeting the Protein Kinase C Pathway
Derivatives of isophthalic acid have emerged as promising scaffolds in drug discovery. Specifically, certain dialkyl 5-(hydroxymethyl)isophthalate derivatives have been identified as potential ligands for the C1 domain of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer.
The ability of isophthalate (B1238265) derivatives to interact with the C1 domain, which normally binds the second messenger diacylglycerol (DAG) or tumor-promoting phorbol (B1677699) esters, suggests they can act as modulators of PKC activity.[2] These compounds have been shown to either induce PKC-dependent ERK phosphorylation or inhibit phorbol-induced ERK phosphorylation, highlighting their potential as therapeutic agents.[2]
Simplified PKC Signaling Pathway
The following diagram illustrates a simplified representation of the PKC signaling pathway and the potential point of intervention for isophthalic acid derivatives.
Caption: Simplified PKC signaling pathway and isophthalate interaction.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for Dimethyl 5-hydroxyisophthalate Synthesis.
Conclusion
The synthesis of dimethyl 5-hydroxyisophthalate from 5-hydroxyisophthalic acid via Fischer esterification is a high-yielding and straightforward procedure. The resulting product is a versatile intermediate with significant potential in materials science and drug discovery. The demonstrated interaction of related isophthalate derivatives with the PKC signaling pathway opens avenues for the development of novel therapeutic agents targeting diseases characterized by aberrant cell signaling. This guide provides the necessary technical information for researchers and scientists to synthesize and further investigate the applications of this important compound.
